molecular formula C9H10N2O B11918772 3-Amino-1-phenylazetidin-2-one

3-Amino-1-phenylazetidin-2-one

Cat. No.: B11918772
M. Wt: 162.19 g/mol
InChI Key: YUJJTFVMOLATBS-UHFFFAOYSA-N
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Description

3-Amino-1-phenylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidinone ring substituted with an amino group at position 3 and a phenyl group at position 1. The compound’s synthesis typically involves cyclization reactions, such as the condensation of Schiff bases with acetyl chloride in benzene under mild conditions, as demonstrated in related azetidinone derivatives . Azetidinones are renowned for their antimicrobial activity, and modifications to their substituents significantly influence their biological efficacy and physicochemical properties .

Properties

IUPAC Name

3-amino-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-6-11(9(8)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJJTFVMOLATBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and General Procedure

The Staudinger [2+2] cycloaddition remains a cornerstone for synthesizing azetidin-2-ones. This method involves the reaction of imines with ketenes, generated in situ from acid chlorides, to form the four-membered β-lactam ring. For 3-amino-1-phenylazetidin-2-one, the protocol typically proceeds as follows:

  • Imine Preparation : Condensation of aniline derivatives with aldehydes (e.g., benzaldehyde) in anhydrous dichloromethane or methanol, catalyzed by molecular sieves.

  • Ketenes Generation : Treatment of phenylacetic acid derivatives (e.g., phenylacetyl chloride) with bases like triethylamine to form reactive ketenes.

  • Cycloaddition : Combining imines and ketenes at 80–100°C in toluene, yielding the β-lactam core.

Key Optimization Factors:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk side reactions like hydrolysis.

  • Solvent : Non-polar solvents (toluene, dichloromethane) favor cycloaddition over competing pathways.

  • Protecting Groups : Phthalimido protection of the 3-amino group prevents undesired side reactions during cyclization.

Table 1 : Representative Staudinger Cycloaddition Conditions and Yields

Imine PrecursorKetenes SourceSolventTemperature (°C)Yield (%)
BenzylideneanilinePhenylacetyl chlorideToluene8068
4-Fluorophenylimine4-Fluorophenylacetyl chlorideDCM2545
3,4-DimethoxybenzylideneanilineMethoxyacetyl chlorideTHF6072

Schiff Base Cyclization with Chloroacetyl Chloride

Two-Step Synthesis via Imine Intermediates

This method involves sequential Schiff base formation and cyclization:

  • Schiff Base Synthesis : Reaction of 3-amino precursors (e.g., 3-aminophenylacetic acid) with aromatic aldehydes in ethanol, forming imine intermediates.

  • Cyclization : Treatment with chloroacetyl chloride in the presence of triethylamine, inducing ring closure to form the azetidin-2-one core.

Example Protocol :

  • Dissolve 3-aminophenylacetic acid (1.0 mmol) and benzaldehyde (1.2 mmol) in ethanol.

  • Reflux for 6 hours to form the Schiff base.

  • Add chloroacetyl chloride (1.5 mmol) and triethylamine (2.0 mmol) in dry benzene at 0°C.

  • Stir for 12 hours, purify via recrystallization (ethanol).

Yield : 58–75% depending on substituents.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate cyclization:

  • Conditions : 300 W, 90°C, 10 mol% iodine catalyst, 3 minutes.

  • Advantages : Reduced reaction time (3 minutes vs. 12 hours) and improved yields (up to 98%).

Enantioselective Synthesis from Chiral Serine Derivatives

Three-Step Route for Enantiopure β-Lactams

A stereocontrolled approach utilizes L-serine to ensure enantiomeric purity:

  • Amide Formation : Couple L-serine with aniline derivatives using COMU/TMP.

  • Cyclization : Activate the hydroxyl group with 1,1′-sulfonyldiimidazole, followed by sodium hydride-mediated ring closure.

  • Deprotection : Remove Cbz groups via hydrogenolysis (H₂/Pd-C).

Key Outcomes :

  • Enantiomeric excess >99%.

  • Overall yield: 34–76%.

Industrial-Scale Production and Purification

Large-Batch Synthesis

Industrial protocols scale Staudinger cycloaddition with modifications:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.

  • Solvent Recovery : Toluene and dichloromethane are recycled via distillation.

  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Chromatographic Purification

  • Normal-Phase Silica Gel : Elute with ethyl acetate/hexane (1:3) to isolate β-lactams.

  • HPLC : Reserved for high-purity pharmaceutical intermediates (purity >99.5%).

Comparative Analysis of Methodologies

Table 2 : Advantages and Limitations of Key Methods

MethodYield (%)Purity (%)ScalabilityEnantiocontrol
Staudinger Cycloaddition45–7285–95HighModerate
Schiff Base Cyclization58–7580–90ModerateNone
Serine-Derived Synthesis34–76>99LowHigh
Microwave-Assisted69–9890–95ModerateNone

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-phenylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential bioactivity against various biological targets.

    Medicine: Investigated for its therapeutic effects and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorinated Derivatives

  • Fluorination is a common strategy to optimize drug-like properties, though this derivative’s specific bioactivity remains underexplored .
  • 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one (CAS 1291490-60-2): The 4-fluorobenzyl group introduces steric bulk, which may hinder enzymatic degradation. The p-tolyl substituent could enhance lipophilicity, favoring interactions with hydrophobic protein pockets .

Chlorinated Derivatives

  • 3-Chloro-4-phenylazetidin-2-one derivatives (e.g., A1-A3 in ): Chlorine at position 3 increases electrophilicity, facilitating nucleophilic attacks in β-lactamase inhibition. These compounds show moderate antimicrobial activity, but their reactivity may also lead to off-target effects .

Nitro-Substituted Derivatives

  • 3-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenylazetidin-2-ones (5a-5c): The nitro group on the coumarin moiety confers strong antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL. This highlights the role of electron-deficient aromatic systems in enhancing bioactivity .

Physicochemical and Spectral Properties

Comparative spectral data reveal substituent-dependent shifts in key NMR signals:

Compound ^13C-NMR (C=O, ppm) ^13C-NMR (C=N, ppm) Notable Features
This compound ~162–164 Not observed Simpler spectrum due to fewer groups
5a-5c (Nitro derivatives) 162.6 163.7 Coumarin-linked signals at 148–158
3-Chloro derivatives (A1-A3) 170–172 Not reported Chlorine-induced deshielding

The C=O stretch in IR spectra also varies: nitro derivatives show stronger absorption (~1720 cm⁻¹) compared to unsubstituted azetidinones (~1680 cm⁻¹) due to conjugation effects .

Pharmacokinetic and Toxicity Profiles

  • ADME Properties: In silico studies on diazetidinone derivatives () suggest that amino-substituted azetidinones generally comply with Lipinski’s rules (molecular weight <500, logP <5), though specific violations (e.g., excessive H-bond donors) require structural optimization .

Biological Activity

3-Amino-1-phenylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique azetidine structure, which allows it to interact with various biological targets. The compound exhibits the ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Its mechanism of action is influenced by the presence of the amino group, which can participate in nucleophilic substitution reactions, enhancing its reactivity with electrophiles.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring enhances its antimicrobial potency .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7. Preliminary studies using the MTT assay revealed cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM). Notably, derivatives with specific substitutions showed enhanced efficacy compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Effects of this compound Derivatives on MCF-7 Cells

CompoundConcentration (μM)% Inhibition
AZ-50.193.28%
AZ-90.590.56%
AZ-10193.14%
AZ-14289.84%
AZ-19-94.76%

Anticonvulsant Activity

There is emerging evidence suggesting that compounds related to this compound may exhibit anticonvulsant properties. In animal models, certain derivatives have shown protective effects against induced seizures, indicating potential for further exploration in epilepsy treatment .

Structure-Activity Relationship (SAR)

The effectiveness of this compound derivatives is significantly influenced by their structural modifications. The introduction of EWGs at the para position of the phenyl ring has been correlated with increased anticancer and antimicrobial activities. For instance, compounds with chlorine or nitro groups demonstrate enhanced bioactivity compared to their unsubstituted counterparts .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound for their biological activities:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against MCF-7 cells, finding significant variations in activity based on structural modifications.
  • Antimicrobial Testing : Another research effort assessed the antimicrobial efficacy of several derivatives against common pathogens, revealing promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Amino-1-phenylazetidin-2-one?

  • Methodological Answer : The synthesis typically involves cyclization reactions of β-lactam precursors. Key steps include:

  • Amino-functionalization : Introducing the amino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂ or Ar) .
  • Ring closure : Using reagents like carbodiimides or thionyl chloride to form the azetidin-2-one core. Reaction conditions (temperature: 0–50°C; solvent: THF or DCM) must be optimized to minimize side products .
    • Validation : Monitor intermediate purity via TLC or HPLC before proceeding to subsequent steps .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the azetidinone ring and phenyl substituents. Key signals: δ ~4.2 ppm (C3-H of azetidine) and δ ~7.3 ppm (aromatic protons) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Data collection at low temperature (100 K) improves resolution; resolve ambiguities using Olex2 or WinGX .

Q. What analytical methods ensure purity and stability of this compound?

  • Methodological Answer :

  • Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic intermediates .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation via LC-MS; acidic/basic conditions may cleave the β-lactam ring .

Q. How does the compound behave under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Perform kinetic studies in buffered solutions (pH 1–13). The β-lactam ring is susceptible to hydrolysis at extremes (pH < 2 or > 10), detected via loss of UV absorbance at 210 nm .
  • Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C suggests thermal stability for storage) .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in derivatization reactions?

  • Methodological Answer :

  • Nucleophilic attack : The amino group undergoes acylation or sulfonylation. For example, react with benzoyl chloride in DCM/TEA to form N-acylated derivatives. Monitor reaction progress via FT-IR (disappearance of -NH₂ stretch at ~3350 cm⁻¹) .
  • Ring-opening reactions : Use Grignard reagents to open the β-lactam ring, forming γ-amino acids. Characterize products via HRMS and 2D NMR .

Q. How can computational modeling optimize its bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity toward target proteins (e.g., penicillin-binding proteins). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
  • ADME prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., logP ~1.5 indicates moderate lipophilicity) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and controls. Address variability via:
  • Dose-response curves : Calculate IC₅₀ values across ≥3 independent experiments.
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Q. What strategies design analogs with improved selectivity?

  • Methodological Answer :

  • SAR studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups enhance metabolic stability). Synthesize derivatives via Suzuki coupling or Ullmann reactions .
  • Structural analogs : Compare with related compounds (see Table 1).

Table 1 : Structurally related azetidinone derivatives and their properties

Compound NameKey ModificationBiological Target
3-Amino-4-(3-Cl-phenyl) derivativeChlorine substituentAntibacterial activity
1-(3,4-Dimethylphenyl) derivativeMethyl groups enhance logPKinase inhibition

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